3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide
Overview
Description
3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide, also known as JNJ-42153605, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide is a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. By blocking these receptors, 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide modulates the activity of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects
3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide has been shown to have several biochemical and physiological effects in animal models. For example, it has been shown to increase dopamine and serotonin levels in the prefrontal cortex and striatum, which are brain regions involved in mood and cognition. It has also been shown to increase the activity of certain proteins involved in neuronal plasticity, which is the brain's ability to adapt to new experiences and learn new information.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide for laboratory experiments is that it has a high degree of selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which reduces the risk of off-target effects. However, one limitation is that it has a relatively short half-life in the body, which may make it difficult to maintain consistent drug levels over long periods of time.
Future Directions
There are several future directions for research on 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide. One area of interest is its potential as a treatment for schizophrenia and other psychotic disorders. Another area of interest is its potential as a treatment for depression. Additionally, further research is needed to better understand the long-term effects of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide on the brain and its potential for abuse or addiction. Finally, there is interest in developing new analogs of 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide with improved pharmacokinetic properties and selectivity for other receptors.
Scientific Research Applications
3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide exhibited significant antipsychotic-like effects in animal models, suggesting that it may be a potential treatment for schizophrenia and other psychotic disorders. Another study found that 3-(4-ethylphenyl)-N-(3-pyridinylmethyl)propanamide had antidepressant-like effects in animal models, indicating that it may be a potential treatment for depression.
properties
IUPAC Name |
3-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-14-5-7-15(8-6-14)9-10-17(20)19-13-16-4-3-11-18-12-16/h3-8,11-12H,2,9-10,13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTOBRVKKLMOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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